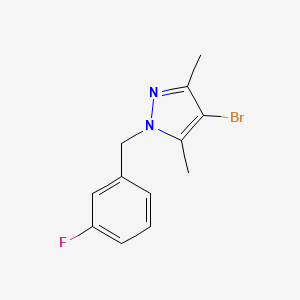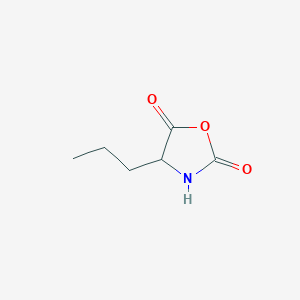
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane is an organosilicon compound that features both silicon and oxygen atoms within its structure. . The presence of ethoxy groups and siloxane linkages makes this compound particularly interesting for various applications in material science and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane typically involves the reaction of ethoxysilane with a diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond. The general reaction scheme can be represented as follows:
[ \text{Ethoxysilane} + \text{Diol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethoxy groups to silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane exerts its effects involves the formation of stable siloxane bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces or within molecules, leading to the formation of robust siloxane linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ether: Another silyl ether used as a protecting group for alcohols.
Tert-butyldimethylsilyl ether: Known for its stability and ease of removal.
Triethoxysilane: Used in the synthesis of siloxane polymers.
Uniqueness
5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane is unique due to its specific structure, which includes both ethoxy and siloxane groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Eigenschaften
Molekularformel |
C8H24O3Si3 |
|---|---|
Molekulargewicht |
252.53 g/mol |
IUPAC-Name |
1,2-bis(ethoxysilyl)ethyl-ethoxysilane |
InChI |
InChI=1S/C8H24O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7,12-14H2,1-3H3 |
InChI-Schlüssel |
MTVGEAYSHYQYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[SiH2]CC([SiH2]OCC)[SiH2]OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)






carbohydrazide](/img/structure/B11723623.png)



